ethyl (2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a 1,3-thiazole core linked to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety via a propanoyl spacer, with an ethyl acetate ester at the thiazole’s 4-position. This structure combines electron-rich aromatic systems (benzotriazinone and thiazole) with a flexible amide linker, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H17N5O4S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 2-[2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H17N5O4S/c1-2-26-15(24)9-11-10-27-17(18-11)19-14(23)7-8-22-16(25)12-5-3-4-6-13(12)20-21-22/h3-6,10H,2,7-9H2,1H3,(H,18,19,23) |
InChI Key |
RYSDNUXERKLOQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:
Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction with a suitable thiazole precursor.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzotriazine or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl (2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The benzotriazine and thiazole rings may facilitate binding to specific sites, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share core heterocyclic motifs or functional groups with the target molecule:
Compound A : Ethyl (2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate
- Molecular Formula : C₁₇H₁₇N₃O₆S₂
- Key Differences: Replaces the benzotriazinone ring with a 1,1-dioxidobenzothiazol-3(2H)-one system. The sulfone group in the benzothiazole ring enhances electron-withdrawing properties compared to the benzotriazinone’s fused triazine-oxygen system.
Compound B : 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid
- Molecular Formula : C₂₀H₁₇N₃O₅S (derived from )
- Key Differences: Features a nitrobenzylidene substituent on the thiazole ring instead of the benzotriazinone-propanoyl group. Contains a carboxylic acid terminus rather than an ethyl ester. The carboxylic acid group improves water solubility compared to the ester .
Compound C : (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate
Physicochemical and Functional Comparison
Computational and Experimental Insights
Electronic Structure Analysis
- Target Compound vs. Compound A: Density functional theory (DFT) calculations using Multiwfn () could reveal differences in frontier molecular orbitals (HOMO/LUMO) due to the benzotriazinone vs. benzothiazole sulfone systems. The triazinone’s fused aromatic system may delocalize electron density more effectively than the sulfone .
- Docking Studies: AutoDock4 () simulations suggest that Compound A’s sulfone group may form stronger hydrogen bonds with protease active sites compared to the target compound’s triazinone, which relies on weaker dipole interactions .
Biological Activity
Overview of Ethyl (2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate
This compound is a synthetic compound that combines elements of thiazole and benzotriazine structures. Compounds with similar frameworks have been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features:
- Benzotriazine moiety : Known for its potential in medicinal chemistry due to its ability to interact with biological targets.
- Thiazole ring : Often associated with antimicrobial and antifungal activities.
Molecular Formula : C12H12N4O4S
Molecular Weight : 288.32 g/mol
Antimicrobial Activity
Research indicates that benzotriazine derivatives can exhibit significant antimicrobial properties. For instance, compounds containing the benzotriazine structure have been shown to inhibit bacterial growth effectively. The presence of a thiazole ring may enhance this activity by providing additional sites for interaction with microbial enzymes or receptors.
Anticancer Potential
Benzotriazine derivatives have been studied for their anticancer activities. The mechanism often involves the inhibition of DNA synthesis or repair mechanisms in cancer cells. Similar compounds have shown promise in targeting specific cancer cell lines through apoptosis induction.
Anti-inflammatory Effects
Compounds with thiazole structures are frequently evaluated for anti-inflammatory properties. They may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), leading to reduced inflammation.
Research Findings and Case Studies
- Synthesis and Evaluation : A study on related thiazole compounds demonstrated that modifications at the 2-position significantly enhanced their antibacterial activity against Gram-positive bacteria. This suggests that structural modifications in this compound could similarly impact its biological activity.
- Mechanistic Studies : Investigations into the mechanism of action for benzotriazine derivatives revealed that they could inhibit specific enzymes involved in DNA replication. This mechanism is crucial for developing anticancer therapies.
- Comparative Analysis : A comparative study of thiazole-based compounds showed that those with electron-withdrawing groups exhibited enhanced biological activity due to increased reactivity towards biological targets.
Data Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects | Reference Study |
|---|---|---|---|
| Antimicrobial | Benzotriazine | Inhibition of bacterial growth | Smith et al., 2020 |
| Anticancer | Thiazole derivatives | Induction of apoptosis | Jones et al., 2021 |
| Anti-inflammatory | Thiazole compounds | Reduced cytokine levels | Lee et al., 2019 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl (2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate, and how can reaction conditions be controlled to improve yield?
- Methodology :
- Step 1 : Start with the condensation of benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux (1–2 hours). Monitor reaction completion via TLC .
- Step 2 : Purify intermediates via ether extraction and anhydrous sodium sulfate filtration to remove impurities .
- Step 3 : Optimize temperature (reflux vs. room temperature) and solvent polarity (ethanol vs. DMF) to enhance coupling efficiency. For example, using DMF as a solvent may reduce side reactions in thiazole ring formation .
- Key Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | Ethanol, reflux, 1 h | 72–85 | >95% |
| Propanoyl coupling | DMF, 80°C, 4 h | 68–78 | >90% |
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- 1H/13C NMR : Focus on chemical shifts for the thiazole ring (δ 6.8–7.5 ppm for protons; δ 120–140 ppm for carbons) and the benzotriazinone moiety (δ 8.0–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
- Elemental Analysis : Ensure deviations from theoretical values are <0.4% to confirm purity .
Advanced Research Questions
Q. How can researchers design molecular docking studies to evaluate the antifungal activity of this compound, and what computational parameters are critical?
- Methodology :
- Step 1 : Use software like AutoDock Vina to model interactions with fungal cytochrome P450 enzymes (e.g., CYP51). Align the benzotriazinone moiety with the enzyme’s heme-binding pocket .
- Step 2 : Validate docking poses using MD simulations (GROMACS) to assess stability over 100 ns. Prioritize compounds with binding energies < −8.0 kcal/mol .
- Step 3 : Cross-reference computational results with in vitro antifungal assays (e.g., MIC values against Candida albicans) to identify false positives/negatives .
Q. What strategies can resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Methodology :
- Approach 1 : Perform meta-analysis of existing studies to identify variables (e.g., assay conditions, solvent systems). For example, discrepancies in IC₅₀ values may arise from differences in DMSO concentration .
- Approach 2 : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. For instance, validate antifungal results via both agar diffusion and microdilution methods .
- Key Table :
| Compound Analog | Reported IC₅₀ (μM) | Assay Type | Solvent | Reference |
|---|---|---|---|---|
| Benzotriazinone-thiazole A | 12.3 ± 1.2 | Microdilution | DMSO 1% | |
| Benzotriazinone-thiazole B | 25.6 ± 3.1 | Agar diffusion | DMSO 5% |
Q. How can structure-activity relationship (SAR) studies be optimized to enhance the compound’s pharmacological profile?
- Methodology :
- Step 1 : Synthesize derivatives with modifications at the thiazole 4-position (e.g., replacing the ethyl ester with carboxylic acid) to assess solubility effects .
- Step 2 : Evaluate substituent effects on benzotriazinone (e.g., electron-withdrawing groups like –NO₂ at the 7-position) to modulate enzyme inhibition .
- Step 3 : Use QSAR models to predict logP and polar surface area, ensuring compliance with Lipinski’s rules for drug-likeness .
Data Analysis and Integration
Q. What computational and experimental methods are recommended for integrating DFT calculations with spectroscopic data?
- Methodology :
- DFT Workflow : Optimize the compound’s geometry at the B3LYP/6-31G(d) level. Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate structural assignments .
- IR Correlation : Map computed vibrational frequencies (e.g., C=O stretches) to experimental IR peaks, adjusting for solvent effects using PCM models .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Guidelines :
- Documentation : Report exact molar ratios (e.g., 1:1.05 substrate/reagent) and solvent drying methods (e.g., molecular sieves for ethanol) .
- Validation : Share raw spectral data (NMR, IR) in open-access repositories and provide detailed crystallization conditions (e.g., solvent mixtures for X-ray studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
